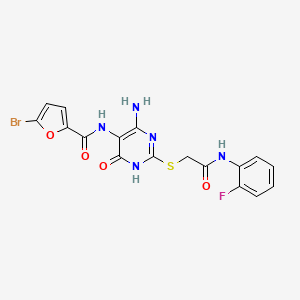
N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H13BrFN5O4S and its molecular weight is 482.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the pyrimidine derivative class, which is known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The unique structural features of this compound contribute to its biological activity, making it a subject of interest for various therapeutic applications.
Structural Characteristics
The compound's structure comprises several functional groups that facilitate its interaction with biological macromolecules. Key features include:
- Pyrimidine core : A six-membered ring containing nitrogen atoms that is central to many biological activities.
- Thioether linkage : Enhances the compound's reactivity and potential interactions with target proteins.
- Fluorophenyl group : May influence the compound's lipophilicity and binding affinity.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its activity against various bacteria and fungi. For instance:
- In vitro studies have shown that similar pyrimidine derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often ranging from 0.8 to 6.25 µg/mL .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| N-(4-amino derivative) | Against S. aureus | 66 |
| Other pyrimidine derivatives | Various bacteria | 0.8 - 6.25 |
Antitumor Activity
The compound's potential as an antitumor agent has been highlighted in various studies. Pyrimidine derivatives are known to inhibit tumor cell proliferation through multiple mechanisms:
- HDAC inhibition : The compound has been designed as a selective degrader of HDAC3 using a proteolysis targeting chimera (PROTAC) approach, which may lead to enhanced antitumor efficacy .
Anti-inflammatory Properties
Pyrimidine derivatives are also recognized for their anti-inflammatory effects. The presence of specific substituents can enhance their activity by modulating inflammatory pathways.
Study on Antimicrobial Efficacy
In a study conducted by Nassar et al., several pyrimidine derivatives were synthesized and screened for their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with specific substitutions exhibited enhanced antibacterial properties compared to standard antibiotics .
Evaluation of Antitumor Potential
A recent evaluation of compounds similar to N-(4-amino derivative) revealed that they significantly inhibited the growth of HeLa cells in vitro. The structure-activity relationship (SAR) indicated that modifications at the 5-position of the furan ring could lead to improved antitumor activity .
特性
IUPAC Name |
N-[4-amino-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFN5O4S/c18-11-6-5-10(28-11)15(26)22-13-14(20)23-17(24-16(13)27)29-7-12(25)21-9-4-2-1-3-8(9)19/h1-6H,7H2,(H,21,25)(H,22,26)(H3,20,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFHSASJENYBFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(O3)Br)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFN5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














